N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that features a benzamide structure with a 5-methyl-1,3,4-thiadiazole moiety. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and agrochemicals. The presence of the thiadiazole ring is significant as it is known for its diverse biological activities, including antimicrobial and antifungal properties.
The compound can be synthesized through various chemical reactions involving benzamide derivatives and thiadiazole precursors. While specific commercial sources for this compound were not identified in the search results, it is generally available through chemical suppliers specializing in research chemicals.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide belongs to the class of organic compounds known as benzamides and thiadiazoles. It can be classified as a heterocyclic compound due to the presence of nitrogen and sulfur in its ring structure.
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically used to monitor the progress of the reaction and to confirm the structure of the synthesized compound.
The molecular formula for N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide is . Its structure consists of a benzamide group attached to a thiadiazole ring.
Key structural data includes:
The specific arrangement of atoms can be depicted using structural formulas or models that illustrate bond angles and distances.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide can participate in several chemical reactions:
These reactions are often utilized in synthetic organic chemistry to modify the compound for various applications or to explore its reactivity further.
The mechanism of action for N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide largely depends on its biological targets. The thiadiazole moiety is known for interacting with biological molecules such as enzymes or receptors.
Research indicates that compounds containing thiadiazole rings may exhibit antimicrobial activity by inhibiting bacterial growth or disrupting cellular processes. Further studies are required to elucidate specific mechanisms associated with this compound.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide is typically a solid at room temperature. Its melting point and solubility characteristics depend on purity and specific synthesis conditions.
Key chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies or material safety data sheets (MSDS).
N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide has several potential applications:
Twelve novel Schiff base derivatives of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide were evaluated for cytotoxicity against SK-MEL-2 (melanoma) and HL-60 (leukemia) cell lines using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. Compound 7k (furan substituent) demonstrated exceptional activity against SK-MEL-2 (GI~50~ = 19.6 µM), while 7l (thiophene substituent) showed significant potency against HL-60 (GI~50~ = 29.9 µM). Both compounds outperformed derivatives with aliphatic or unsubstituted aryl groups, indicating heterocyclic substituents enhance anticancer efficacy. Against SK-MEL-2, compounds 7a (4-chlorophenyl; GI~50~ = 21.9 µM) and 7b (2,4-dichlorophenyl; GI~50~ = 22.9 µM) also exhibited notable activity, suggesting chloro substitutions contribute to melanoma cell inhibition [1] [4].
Table 1: GI~50~ Values (µM) Against Hematologic and Melanoma Cancer Cell Lines
Compound | Substituent | SK-MEL-2 (Melanoma) | HL-60 (Leukemia) |
---|---|---|---|
7a | 4-Chlorophenyl | 21.9 | 21.7 |
7b | 2,4-Dichlorophenyl | 22.9 | 28.2 |
7k | Furan | 19.6 | 35.5 |
7l | Thiophene | 22.0 | 29.9 |
Adriamycin* | - | 18.1 | 20.3 |
Against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, compound 7k again emerged as the most potent, with GI~50~ values of 23.8 µM and 11.7 µM, respectively. Its efficacy against MCF-7 was particularly striking, approaching the reference drug Adriamycin (GI~50~ = 8.2 µM). Compound 7l showed consistent activity across both lines (HeLa: GI~50~ = 28.8 µM; MCF-7: 19.0 µM), while chlorinated derivatives 7a and 7b exhibited moderate inhibition. The superior performance of 7k against MCF-7 underscores the critical role of the furan moiety in targeting hormone-responsive breast cancers [1] [4].
Table 2: GI~50~ Values (µM) Against Solid Tumor Cell Lines
Compound | Substituent | HeLa (Cervical) | MCF-7 (Breast) |
---|---|---|---|
7a | 4-Chlorophenyl | 32.8 | 22.9 |
7b | 2,4-Dichlorophenyl | 39.0 | 28.7 |
7k | Furan | 23.8 | 11.7 |
7l | Thiophene | 28.8 | 19.0 |
Adriamycin* | - | 25.5 | 8.2 |
*Reference standard [4]
The thiadiazole-benzamide hybrids displayed promising efficacy relative to Adriamycin. Against MCF-7 cells, 7k (GI~50~ = 11.7 µM) achieved 70% of Adriamycin’s potency (GI~50~ = 8.2 µM), while in HL-60 leukemia cells, 7a (GI~50~ = 21.7 µM) showed comparable activity to Adriamycin (GI~50~ = 20.3 µM). Notably, 7k surpassed Adriamycin in SK-MEL-2 inhibition (19.6 µM vs. 18.1 µM). This positions select derivatives as viable candidates for further optimization, particularly given their novel mechanism of action involving matrix metalloproteinase (MMP) inhibition. Molecular docking studies confirmed strong binding affinities of 7k and 7l to MMP catalytic sites, correlating with their enhanced cytotoxicity [1] [4].
Table 3: Efficacy Relative to Adriamycin (GI~50~ Ratio)
Compound | MCF-7 | HL-60 | SK-MEL-2 | HeLa |
---|---|---|---|---|
7a | 2.79 | 1.07 | 1.21 | 1.29 |
7b | 3.50 | 1.39 | 1.26 | 1.53 |
7k | 1.43 | 1.75 | 1.08 | 0.93 |
7l | 2.32 | 1.47 | 1.22 | 1.13 |
*Lower ratio indicates higher potency relative to Adriamycin [1] [4]
Selectivity toward cancer cells was assessed using non-tumorigenic breast epithelial cells (MCF-10A). Compounds 7k, 7l, and 7a exhibited minimal cytotoxicity (GI~50~ >100 µM), indicating >5-fold selectivity for cancer cells. For example, 7k showed 8.5-fold higher potency in MCF-7 versus MCF-10A cells. In contrast, 7b (2,4-dichlorophenyl) demonstrated reduced selectivity (MCF-10A GI~50~ = 86.1 µM), suggesting dichloro substitutions may compromise specificity. This selectivity profile highlights the therapeutic potential of 7k, 7l, and 7a as targeted anticancer agents with low normal tissue toxicity [1] [4].
Table 4: Selectivity Indices (SI = MCF-10A GI~50~ / Cancer Cell GI~50~)
Compound | MCF-7 | HL-60 | SK-MEL-2 | HeLa |
---|---|---|---|---|
7a | >4.37 | >4.61 | >4.57 | >3.05 |
7b | 3.00 | 3.05 | 3.76 | 2.21 |
7k | >8.55 | >2.82 | >5.10 | >4.20 |
7l | >5.26 | >3.34 | >4.55 | >3.47 |
*Higher SI indicates greater cancer cell selectivity [1] [4]
The anticancer activity of these derivatives is critically influenced by structural features:
Table 5: Impact of Substituents on Anticancer Activity
Substituent Type | Representative Compound | Key Biological Effect | Potency Trend |
---|---|---|---|
Furan/Thiophene | 7k, 7l | Enhanced MMP binding; broad-spectrum inhibition | SK-MEL-2 > MCF-7 > HeLa > HL-60 |
Chlorophenyl | 7a, 7b | High lipophilicity; hematologic cell targeting | HL-60 > SK-MEL-2 > MCF-7 > HeLa |
Aliphatic/Electron-Donating | 7g, 7j | Reduced target affinity; lower cytotoxicity | Inactive (GI~50~ >40 µM) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1